6-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)hexanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

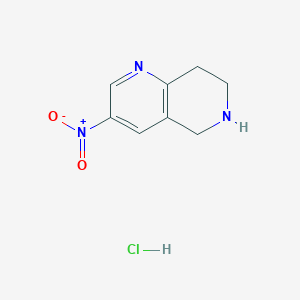

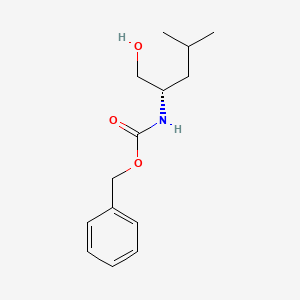

“6-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)hexanoic acid” is a chemical compound with diverse applications in scientific research. It has been used as a redox-active material in a negative potential electrolyte (negolyte) for aqueous redox flow batteries operating at nearly neutral pH .

Synthesis Analysis

The design and synthesis of a similar compound, 2,6‐DPPEAQ, which has a high solubility at pH 9 and above, is described in a study . Chemical stability studies demonstrate high stability at both pH 9 and 12 .Molecular Structure Analysis

The molecular formula of “this compound” is C20H19NO6S . The average mass is 401.433 Da and the monoisotopic mass is 401.093292 Da .Aplicaciones Científicas De Investigación

Sulfonamides Research Applications

Sulfonamide Chemistry and Drug Development

Sulfonamides form a significant class of compounds with a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. Their simple synthesis process and the diversity of derivatives they offer make them a focal point in medicinal chemistry for the development of new therapeutic agents. Sulfonamides have been utilized in various drug formulations, including diuretics, carbonic anhydrase inhibitors, and antiepileptics, showcasing their versatile applications in addressing a wide range of diseases (Carta, Scozzafava, & Supuran, 2012; Gulcin & Taslimi, 2018).

Anthraquinone Derivatives Applications

Biological Activities and Industrial Uses

Anthraquinones and their derivatives exhibit a wide array of biological activities, which have attracted attention in pharmaceuticals, dyeing, and food colorants industries. Their roles in organisms and potential effects on human health are subjects of ongoing research, suggesting these compounds could serve as a basis for developing new therapeutic drugs or additives. Marine-derived fungi, in particular, have been identified as a novel source of anthraquinoid compounds, indicating the potential for discovering new bioactive substances in marine biotechnology (Fouillaud et al., 2016).

Mecanismo De Acción

The compound has been used as a redox-active material in a negative potential electrolyte (negolyte) for aqueous redox flow batteries operating at nearly neutral pH . By pairing it with a potassium ferri/ferrocyanide positive electrolyte across an inexpensive, nonfluorinated permselective polymer membrane, a near-neutral quinone flow battery exhibits an open-circuit voltage of 1.0 V and a capacity fade rate of 0.00036% per cycle and 0.014% per day .

Direcciones Futuras

The compound aids in various studies, offering a foundation for groundbreaking discoveries. Its use in aqueous redox flow batteries enhances the suitability of aqueous-soluble redox-active organics for use in large-scale energy storage, potentially enabling massive penetration of intermittent renewable electricity .

Propiedades

IUPAC Name |

6-[(9,10-dioxoanthracen-2-yl)sulfonylamino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6S/c22-18(23)8-2-1-5-11-21-28(26,27)13-9-10-16-17(12-13)20(25)15-7-4-3-6-14(15)19(16)24/h3-4,6-7,9-10,12,21H,1-2,5,8,11H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFZKAFTDSXOMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-fluorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/structure/B2625408.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2625411.png)

![Ethyl 4-[[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2625412.png)

![2-(4-methoxybenzyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2625414.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2625427.png)